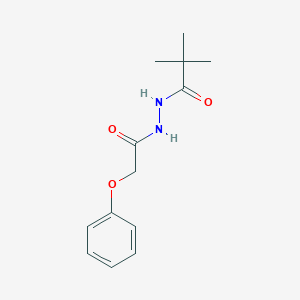![molecular formula C14H12ClN3O2 B3890170 N'-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3890170.png)
N'-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide
Übersicht
Beschreibung
N-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as CPCA, is a chemical compound that belongs to the class of pyridinecarboximidamides. It has been extensively studied for its potential applications in scientific research, especially in the field of neuroscience.
Wirkmechanismus
CPCA selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in the phosphorylation of CK2 substrates, including proteins involved in synaptic plasticity and neuronal survival. The inhibition of CK2 by CPCA has been shown to have both acute and long-term effects on neuronal function.
Biochemical and Physiological Effects:
CPCA has been shown to have a number of biochemical and physiological effects on neuronal function. It has been shown to increase the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which suggests that it enhances synaptic transmission. CPCA has also been shown to increase the number of dendritic spines in hippocampal neurons, which are important structures involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCA in lab experiments is its selectivity for CK2. This allows researchers to specifically target the activity of this enzyme without affecting other signaling pathways. However, one of the limitations of using CPCA is its low solubility in water, which can make it difficult to administer to cells or animals. Additionally, CPCA has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research on CPCA. One area of interest is the role of CK2 in neurodegenerative diseases, and whether CPCA could be used as a potential therapeutic agent. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CPCA. Finally, CPCA could be used as a tool to study the role of CK2 in other physiological processes, such as cell proliferation and differentiation.
Conclusion:
In conclusion, CPCA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It selectively inhibits the activity of CK2, which plays an important role in regulating neuronal function. CPCA has a number of biochemical and physiological effects on neuronal function, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. While there are limitations to using CPCA in lab experiments, it has potential as a tool for studying the role of CK2 in a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
CPCA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the protein kinase CK2, which plays an important role in regulating neuronal function. CPCA has been used to study the role of CK2 in synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-10(4-6-12)8-13(19)20-18-14(16)11-2-1-7-17-9-11/h1-7,9H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNSFVFURQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3890090.png)






![N-[4-(dimethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890149.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3890156.png)

![N-[4-(diethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890172.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890188.png)